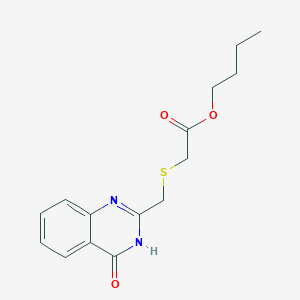

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate

CAS No.: 877811-60-4

Cat. No.: VC4426279

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877811-60-4 |

|---|---|

| Molecular Formula | C15H18N2O3S |

| Molecular Weight | 306.38 |

| IUPAC Name | butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |

| Standard InChI | InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |

| Standard InChI Key | YSFQBGCMLKWLNI-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |

Introduction

Structural and Molecular Features of Butyl 2-(((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Thio)Acetate

The molecular structure of butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate (Figure 1) comprises a quinazolin-4-one scaffold, a bicyclic system with a ketone group at position 4 and a methylthioacetate substituent at position 2. The butyl ester group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₁₆H₂₀N₂O₃S, with a molecular weight of 320.40 g/mol. Key physicochemical properties inferred from analogous structures include:

The esterification of the thioacetic acid moiety with a butyl group enhances lipid solubility compared to shorter-chain analogs like ethyl or methyl esters .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate likely follows a multi-step protocol analogous to reported methods for related quinazolinone derivatives :

-

Formation of 2-Mercaptomethylquinazolin-4-one:

Anthranilic acid reacts with a methyl isothiocyanate derivative under basic conditions to form 2-mercaptomethyl-3,4-dihydroquinazolin-4-one. This intermediate is critical for subsequent alkylation . -

Alkylation with Butyl Chloroacetate:

The thiol group in 2-mercaptomethylquinazolin-4-one undergoes nucleophilic substitution with butyl chloroacetate in the presence of a base (e.g., triethylamine), yielding the target compound .

Reaction Scheme:

Optimization Challenges

Key challenges include minimizing oxidation of the thioether bridge and achieving regioselective alkylation. Studies on ethyl analogs suggest that polar aprotic solvents (e.g., DMF) and inert atmospheres improve yields .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of the compound is expected to exhibit:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Pharmacokinetic Considerations

Metabolic Stability

Microsomal studies on cyclohexyl and ethyl analogs indicate susceptibility to oxidative metabolism at the quinazolinone ring and ester hydrolysis . The butyl group may slow hydrolysis compared to shorter esters, as seen in ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate (t₁/₂ = 2.1 h in rat plasma) .

Bioavailability

While no direct data exist for the butyl derivative, its LogP (~2.5) suggests moderate absorption via passive diffusion. Co-administration with permeation enhancers could optimize oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume